(+)-Camphanic acid chloride

Description

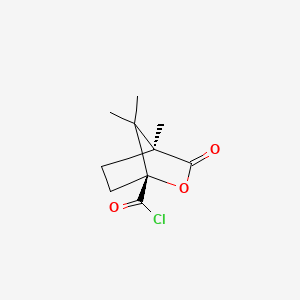

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXWODJTHKJQDZ-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104530-16-7 | |

| Record name | (1R)-(+)-Camphanic chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemical Transformations

Preparation Routes to (+)-Camphanic Acid Chloride

The synthesis of this compound is predominantly achieved through two main routes: the direct chlorination of (+)-camphanic acid and a more complex, multi-step synthesis starting from (+)-camphoric acid.

Synthesis from Camphanic Acid via Thionyl Chloride Protocols

A prevalent method for preparing this compound involves the reaction of (+)-camphanic acid with thionyl chloride (SOCl₂). orgsyn.org This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the desired acid chloride along with sulfur dioxide and hydrogen chloride as gaseous byproducts.

The efficiency of the synthesis using thionyl chloride is highly dependent on the reaction conditions. Studies have focused on optimizing parameters such as the molar ratios of reactants, the choice of solvent, and the temperature and duration of the reaction to maximize yield and purity.

For instance, one protocol involves reacting camphanic acid with an excess of thionyl chloride, typically in a 1:3 molar ratio, using toluene (B28343) as the solvent. The reaction is conducted at a temperature of 40–45°C for a duration of 6–8 hours. Another established procedure adds (-)-(1S,4R)-camphanic acid to thionyl chloride and heats the mixture under reflux for 3 hours. orgsyn.org After cooling, the excess thionyl chloride is removed by rotary evaporation. orgsyn.org

| Parameter | Optimized Condition 1 | Optimized Condition 2 |

| **Molar Ratio (Acid:SOCl₂) ** | 1:3 | 1:excess |

| Solvent | Toluene | None (neat) |

| Temperature | 40–45°C | Reflux |

| Duration | 6–8 hours | 3 hours |

| Yield | 65–70% | 99% |

| This table presents a summary of optimized reaction conditions for the synthesis of this compound from Camphanic Acid and Thionyl Chloride based on available literature. |

Efforts to enhance the efficiency and yield of this process are ongoing. One approach involves the use of phosphorus pentachloride (PCl₅) as the chlorinating agent. In this method, a molar ratio of 1:1.2 (camphanic acid to PCl₅) is used in chloroform (B151607), with the reaction proceeding at 60–65°C for 2–3 hours, resulting in a yield of 70–78%. The purification of the product is typically achieved through vacuum distillation.

Multi-Step Synthetic Pathways from Camphoric Acid Precursors

An alternative to the direct chlorination of camphanic acid is a multi-step synthesis that begins with (+)-camphoric acid. This pathway involves the transformation of camphoric acid into key intermediates before the final chlorination step.

The initial step in this pathway is the bromination of (+)-camphoric acid. This reaction is typically carried out in the presence of hydrobromic acid and sulfuric acid at a controlled temperature of 0–5°C, using acetic anhydride (B1165640) as the solvent. This process yields (-)-bromocamphoric anhydride, a crucial intermediate, with reported yields between 85–90% after a reaction time of 12–16 hours.

| Parameter | Condition |

| Starting Material | (+)-Camphoric acid |

| Reagents | Hydrobromic acid, Sulfuric acid |

| Solvent | Acetic anhydride |

| Temperature | 0–5°C |

| Duration | 12–16 hours |

| Yield | 85–90% |

| This table outlines the reaction conditions for the synthesis of (-)-Bromocamphoric Anhydride from (+)-Camphoric Acid. |

The (-)-bromocamphoric anhydride intermediate then undergoes hydrolysis. This is achieved by treating it with aqueous sodium bicarbonate at room temperature. The reaction, which takes 4–6 hours, results in the formation of (-)-camphanic acid in yields of 75–80%. The hydrolysis proceeds through a nucleophilic attack on the anhydride, leading to a carboxylate intermediate that is then acidified to form camphanic acid. This (-)-camphanic acid can then be converted to the corresponding acid chloride using the thionyl chloride protocol described previously.

Alternative Chlorination Reagents and Their Impact on Synthesis

The conversion of (+)-camphanic acid to its corresponding acid chloride is a critical step, and the choice of chlorinating agent significantly influences the reaction's efficiency, yield, and purity. While various reagents can achieve this transformation, thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly employed, each presenting distinct advantages and reaction parameters.

The use of thionyl chloride offers a method where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and thus easily removed from the reaction mixture. A typical procedure involves reacting (+)-camphanic acid with an excess of thionyl chloride, often in a solvent like toluene, to facilitate the reaction and control the temperature. orgsyn.org

Phosphorus pentachloride is another powerful reagent for this conversion. The reaction is typically conducted under anhydrous conditions, often in a chlorinated solvent such as chloroform or even neat (without a solvent). orgsyn.org The reaction with PCl₅ can be vigorous, sometimes requiring initial cooling before heating to reflux to ensure the reaction goes to completion. orgsyn.org The workup for this method involves separating the desired acid chloride from the phosphorus oxychloride (POCl₃) byproduct. orgsyn.org

The selection between these reagents often depends on the desired scale, available equipment, and tolerance for specific byproducts. While both methods are effective, they require careful handling due to the corrosive and hazardous nature of the reagents and byproducts. orgsyn.orgthieme-connect.de

Table 1: Comparison of Chlorination Reagents for this compound Synthesis

| Feature | Thionyl Chloride (SOCl₂) Route | Phosphorus Pentachloride (PCl₅) Route |

|---|---|---|

| Molar Ratio (Acid:Reagent) | 1:3 | 1:1.2 |

| Solvent | Toluene | Chloroform or Neat orgsyn.org |

| Temperature | 40–45°C | 60–65°C (Reflux) |

| Reaction Time | 6–8 hours | 2–3 hours |

| Reported Yield | 65–70% | 70–78% |

| Byproducts | SO₂ (gas), HCl (gas) | POCl₃ (liquid), HCl (gas) orgsyn.org |

Chemical Derivations of the Camphanic Acid Skeleton

The rigid, chiral bicyclic structure of camphanic acid makes it an excellent scaffold for various chemical modifications. This compound, as a reactive acyl halide, is a primary starting point for synthesizing a wide array of derivatives, most notably esters and amides. These derivatives are of significant interest, particularly for their application in the resolution of racemic mixtures of alcohols and amines. orgsyn.orgnih.gov

The reaction of this compound with a racemic alcohol or amine leads to the formation of diastereomeric esters or amides, respectively. Due to their different physical properties, these diastereomers can often be separated using techniques like fractional crystallization or chromatography. orgsyn.org Once separated, the chiral auxiliary (the camphanate group) can be hydrolyzed to yield the enantiomerically pure alcohol or amine. This method has proven to be both convenient and highly effective, with hundreds of camphanic acid derivatives reported for this purpose. orgsyn.org

Beyond simple esters and amides for resolution, the camphanic acid skeleton has been incorporated into more complex molecules. For instance, researchers have synthesized esters containing nitrogen-heterocycles by first converting camphanic acid to an intermediate ester with a bromoalkyl group, which then undergoes nucleophilic substitution with heterocyles like morpholine (B109124) or piperidine. researchgate.net Additionally, camphanic acid hydrazide derivatives have been synthesized and evaluated for potential biological activities, demonstrating the versatility of the camphanyl moiety in medicinal chemistry. acs.orgnih.gov Late-stage functionalization of the camphanic acid structure itself, such as through catalytic C-H bond oxidation to form lactones, further expands the synthetic utility of this natural product-derived scaffold. acs.orguniroma1.it

Table 2: Examples of Chemical Derivations from the Camphanic Acid Skeleton

| Derivative Class | Reagents/Starting Materials | Application/Significance |

|---|---|---|

| Diastereomeric Esters | This compound, Racemic alcohols, Pyridine (B92270) orgsyn.org | Chiral resolution of alcohols orgsyn.org |

| Diastereomeric Amides | This compound, Racemic amines | Chiral resolution of amines |

| Heterocyclic Esters | (-)-Camphanic acid chloride, Bromoethanol, Nitrogen heterocycles (e.g., morpholine, piperidine) researchgate.net | Synthesis of complex chiral molecules researchgate.net |

| Hydrazide Derivatives | Camphanic acid | Investigated for fungicidal/laccase inhibitory activity acs.orgnih.gov |

| Lactone Derivatives | Camphanic acid, Mn catalyst, H₂O₂ uniroma1.it | Late-stage C-H functionalization to create complex derivatives uniroma1.it |

Chemical Reactivity Profiles and Mechanistic Elucidation

Nucleophilic Acyl Substitution Mechanisms Initiated by (+)-Camphanic Acid Chloride

This compound is a derivative of a carboxylic acid and, like other acyl chlorides, its chemistry is dominated by nucleophilic acyl substitution. vanderbilt.eduebsco.com The carbonyl carbon in the acyl chloride functional group is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms bonded to it, which creates a significant partial positive charge on the carbon atom. chemistrystudent.comlibretexts.org This electrophilicity makes it a prime target for attack by a wide range of nucleophiles.

The general mechanism for this reaction is a two-step process known as nucleophilic addition-elimination. vanderbilt.educhemistrystudent.comlibretexts.org

Nucleophilic Addition: The reaction is initiated when a nucleophile attacks the electrophilic carbonyl carbon. This leads to the breaking of the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. vanderbilt.edudocbrown.info

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. vanderbilt.educhemistrystudent.comdocbrown.info

This sequence results in the net substitution of the chloride with the incoming nucleophile. vanderbilt.edu The high reactivity of acyl chlorides, including this compound, makes them more reactive than other carboxylic acid derivatives like anhydrides, esters, and amides. vanderbilt.edulibretexts.org

Esterification Reactions with Alcohols

When this compound reacts with an alcohol, it forms a camphanate ester. This reaction is a classic example of nucleophilic acyl substitution, specifically alcoholysis. libretexts.orgchemguide.co.ukbyjus.com The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile. chemguide.co.uk

The mechanism proceeds as follows:

Nucleophilic Attack: A lone pair of electrons from the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the this compound. libretexts.orgchemguide.co.uk

Formation of Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate. In this intermediate, the carbonyl oxygen carries a negative charge, and the oxygen from the attacking alcohol bears a positive charge. chemguide.co.uk

Elimination of Chloride: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group. libretexts.orgchemguide.co.uk

Deprotonation: The resulting protonated ester is then deprotonated to yield the final, neutral ester product. This proton is typically removed by a weak base, such as pyridine (B92270) (which is often added to the reaction mixture to neutralize the HCl byproduct) or another molecule of the alcohol. libretexts.orgchemguide.co.uk

This esterification reaction is particularly significant in chiral chemistry. Since this compound is an enantiomerically pure reagent, its reaction with a racemic or diastereomeric mixture of alcohols produces diastereomeric esters. researchgate.net These diastereomers have different physical properties and can be separated using techniques like high-performance liquid chromatography (HPLC), allowing for the resolution of the original alcohol mixture. researchgate.net

Amidation Reactions with Amines

This compound reacts readily with primary and secondary amines to form N-substituted camphanamides in a process called aminolysis. byjus.comchemguide.co.ukcommonorganicchemistry.com This reaction also follows the nucleophilic addition-elimination mechanism. The nitrogen atom of the amine, with its lone pair of electrons, serves as the nucleophile. docbrown.infochemguide.co.uk

The mechanistic steps are analogous to esterification:

Nucleophilic Attack: The lone pair on the amine's nitrogen atom attacks the carbonyl carbon. chemguide.co.ukyoutube.com

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed where the nitrogen atom carries a positive formal charge and the oxygen atom has a negative formal charge. youtube.com

Elimination of Chloride: The intermediate collapses, the C=O bond is restored, and the chloride ion is ejected. docbrown.infochemguide.co.uk

Deprotonation: A second molecule of the amine acts as a base, abstracting a proton from the nitrogen atom of the newly formed amide. docbrown.infochemguide.co.uk This results in the final amide product and an ammonium (B1175870) chloride salt. chemistrystudent.com

This reaction is highly efficient and is used to create stable amide derivatives. researchgate.net Similar to esterification, this derivatization is a key strategy for the chiral resolution of amines. researchgate.netnih.gov

Reactivity with Hydroxyl and Amino Functional Groups

Acyl chlorides react rapidly with both hydroxyl (alcohol) and amino (amine) functional groups, often in the absence of a catalyst. nih.gov This high reactivity makes this compound a powerful and efficient chiral derivatization reagent for both classes of compounds. However, amines are generally more nucleophilic than alcohols. This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available to attack an electrophile. Consequently, the amidation reaction between an acyl chloride and an amine is typically faster than the corresponding esterification reaction with an alcohol under similar conditions. The derivatization forms stable derivatives that enhance the chromatographic properties of the original compounds, facilitating their enantiomeric separation.

| Feature | Esterification (with Alcohols) | Amidation (with Amines) |

|---|---|---|

| Nucleophile | Oxygen atom of the hydroxyl group | Nitrogen atom of the amino group |

| Relative Reactivity | Fast | Very Fast (generally faster than alcohols) |

| Product | Camphanate Ester | Camphanamide |

| Base Requirement | Often requires a non-nucleophilic base (e.g., pyridine) to neutralize HCl byproduct. | A second equivalent of the amine acts as the base. |

Hydrolysis and Reduction Pathways of this compound

In addition to reactions with alcohols and amines, this compound can undergo hydrolysis and reduction.

Hydrolysis: In the presence of water, this compound is readily hydrolyzed back to its parent carboxylic acid, (+)-camphanic acid, and hydrogen chloride (HCl). byjus.com This reaction proceeds via the same nucleophilic acyl substitution mechanism, with water acting as the nucleophile. libretexts.org Due to this high reactivity with water, reactions involving this compound are typically performed under anhydrous (dry) conditions to prevent the formation of the unwanted carboxylic acid byproduct. chemistrystudent.com

Reduction: The acyl chloride functional group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). byjus.com This reaction also proceeds through nucleophilic attack, where a hydride ion (H⁻) from the reducing agent attacks the carbonyl carbon. The reaction with LiAlH₄ typically proceeds all the way to the alcohol. Using a less reactive, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride can sometimes allow for the reaction to be stopped at the aldehyde stage. masterorganicchemistry.com

Studies on the Mechanism of Acyl Chloride Formation from Carboxylic Acids

This compound is synthesized from (+)-camphanic acid. The most common and convenient laboratory method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). ebsco.combyjus.comorgsyn.org

The established mechanism for this reaction involves the following steps:

The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride.

A chloride ion is displaced from the sulfur, and a proton is lost from the hydroxyl group, forming a chlorosulfite intermediate. byjus.com

The chlorosulfite intermediate is unstable. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in an Sₙi (internal nucleophilic substitution) or standard nucleophilic acyl substitution pathway.

This attack leads to the displacement of the chlorosulfite group, which readily decomposes into gaseous sulfur dioxide (SO₂) and another chloride ion. youtube.com

The byproducts of this reaction, SO₂ and HCl, are gases, which makes purification of the resulting acyl chloride relatively simple. ebsco.com Other chlorinating agents like phosphorus pentachloride (PCl₅) and oxalyl chloride can also be used. byjus.comwikipedia.org PCl₅ is effective but produces solid byproducts, while oxalyl chloride is a milder reagent often used for acid-sensitive substrates. wikipedia.org

| Reagent | Formula | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Commonly used; gaseous byproducts simplify purification. ebsco.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Effective but requires removal of liquid byproduct. |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Milder, good for sensitive substrates, but more expensive. wikipedia.org |

Theoretical Investigations of Ester Bond Cleavage Energetics in Camphanic Acid Derivatives

Theoretical studies using quantum chemical calculations have been employed to investigate the stability and reactivity of camphanic acid derivatives. researchgate.netresearchgate.net These computational investigations have provided insights into the energetics of bond cleavage. Specifically, calculations have shown that the energy required to break the ester bond in derivatives of camphanic acid is lower than that required for similar bonds in esters of other bicyclic monoterpenoids, such as (-)-borneol (B1667373). researchgate.netresearchgate.net

Applications As a Chiral Derivatization Reagent and Chiral Auxiliary

Advanced Strategies for Chiral Resolution and Enantioseparation

The primary application of (+)-camphanic acid chloride lies in its ability to resolve racemic mixtures, which are 50:50 mixtures of two enantiomers. This is achieved by converting the enantiomers into diastereomers, which have different physical properties and can thus be separated.

Diastereomeric Ester Formation for Racemic Mixture Resolution

A widely employed strategy for resolving racemic alcohols and amines involves their reaction with this compound. chemicalbook.com This reaction results in the formation of diastereomeric esters or amides, respectively. Due to their distinct physical properties, these diastereomers can often be separated by conventional techniques like fractional crystallization or chromatography. google.compharmaguideline.com

For instance, racemic alcohols react with this compound, typically in the presence of a base like pyridine (B92270), to form a mixture of diastereomeric esters. These esters can then be separated. Subsequent hydrolysis of the separated diastereomers regenerates the individual, enantiomerically pure alcohols. pharmaguideline.com This method has been successfully applied to the resolution of a variety of compounds, including substituted quinazolines, where it offered an alternative to other less efficient resolution methods. google.com

| Reactant Type | Reagent | Product | Separation Method |

| Racemic Alcohols | This compound | Diastereomeric esters | Fractional crystallization, Chromatography |

| Racemic Amines | This compound | Diastereomeric amides | Fractional crystallization, Chromatography |

Kinetic Resolution Methodologies in Enantiomeric Enrichment

Kinetic resolution is another powerful application of this compound. This technique relies on the different reaction rates of the two enantiomers in a racemic mixture with the chiral reagent. One enantiomer reacts faster with the this compound than the other, leading to an enrichment of the less reactive enantiomer in the unreacted starting material.

This methodology has been demonstrated in the diastereoselective synthesis of derivatives of (R,S)-mexiletine, an antiarrhythmic agent. akjournals.com By reacting racemic mexiletine (B70256) with this compound, a kinetic resolution was achieved, with the (R)-enantiomer reacting significantly faster. akjournals.com This resulted in a diastereomeric excess of the product derived from the (R)-enantiomer and an enrichment of the (S)-enantiomer in the remaining starting material. akjournals.com This approach provides a viable route to obtaining enantiomerically enriched compounds. wur.nl

Resolution of Specific Substrate Classes (e.g., Alcohols, Amines, Flavanones, Aryl-glycerols)

The utility of this compound extends to the resolution of various classes of organic compounds.

Alcohols and Amines: As previously mentioned, the formation of diastereomeric esters and amides is a standard method for the resolution of chiral alcohols and amines. ucl.ac.uk The distinct signals of the resulting diastereomers in NMR spectra can also be used to determine enantiomeric purity. orgsyn.org

Flavanones: A study on the resolution of diastereomeric esters of flavanones utilized (1S)-(-)-camphanic acid to form tri-(1S)-(-)-camphanic acid esters. This allowed for the achievement of high enantiomeric purity (>98% d.e.) through reversed-phase HPLC.

Aryl-glycerols: A method was developed to determine the relative and absolute configurations of aryl-glycerols by acylating them with camphanoyl chloride. The resulting diastereomers exhibited distinct chemical shift differences in their 1H NMR spectra, allowing for the assignment of their stereochemistry. rsc.orgsemanticscholar.org

Determination of Enantiomeric Purity and Enantiomeric Excess

Beyond resolution, this compound is a crucial reagent for determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral compound. After derivatization of a mixture of enantiomers with this compound, the resulting diastereomers can be analyzed using spectroscopic techniques, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netrug.nl

The diastereomers will exhibit distinct signals in the NMR spectrum. researchgate.net By integrating the areas of these signals, the ratio of the two diastereomers can be accurately determined, which directly corresponds to the enantiomeric ratio of the original sample. researchgate.net This method provides an absolute determination of enantiomeric composition, independent of optical rotation measurements. researchgate.net

Role in Asymmetric Synthesis

In addition to its role as a derivatizing agent, (+)-camphanic acid can function as a chiral auxiliary.

Facilitating Stereoselective Synthesis of Enantiopure Compounds

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The rigid and well-defined stereochemistry of the camphanic acid framework can influence the approach of reagents, leading to the preferential formation of one stereoisomer over another. dokumen.pub

For example, camphanic acid has been used as a chiral auxiliary in the synthesis of enantiopure 1,4-dihydropyridine (B1200194) derivatives. wur.nl The resolution of racemic amlodipine (B1666008) was achieved by forming diastereomeric amides with (S)-(1S)-camphanic acid chloride, which were then separated chromatographically. wur.nl This highlights the role of camphanic acid derivatives in facilitating the synthesis of single-enantiomer drugs.

Induction of Asymmetry in Targeted Molecular Structures

The primary application of this compound in synthetic chemistry is the induction of asymmetry, often through the resolution of racemic mixtures. When a racemic alcohol or amine is reacted with enantiomerically pure this compound, a mixture of two diastereomers is formed. These diastereomers possess different physical properties, such as solubility and melting point, which allows for their separation by methods like fractional crystallization or chromatography. researchgate.netorgsyn.org Once separated, the chiral auxiliary can be hydrolyzed to yield the desired enantiomerically pure alcohol or amine. researchgate.net

This strategy is fundamental for accessing enantiopure intermediates, which are critical in asymmetric synthesis. The coordination chemistry of the camphoric acid framework, from which the chloride is derived, is known to facilitate various processes including asymmetrical synthesis and crystallization, chiral induction, and the establishment of homochiral structural designs. nih.gov Research has demonstrated its use in the diastereoselective synthesis of complex molecules like rare sugars and glycomimetics, where the camphanic acid auxiliary guides the formation of specific stereocenters before being recovered early in the synthetic sequence. chimia.ch

Chiral Building Block in Complex Molecule Construction

Beyond its role as a transient chiral auxiliary, (+)-camphanic acid and its derivatives serve as valuable chiral building blocks in the construction of complex molecular architectures. The inherent chirality and rigid carbon skeleton of the camphane (B1194851) unit are incorporated into target molecules to build stereochemically defined structures.

For instance, (+)-camphoric acid has been used as a starting material for the synthesis of novel polycyclic nitrogen-containing compounds, which are designed as synthetic analogues of alkaloids. nih.gov In other advanced applications, camphanate esters act as key intermediates. During the synthesis of doubly branched-chain sugars and polypropionates, a (1'R)-camphanate intermediate was pivotal in establishing the correct stereochemistry of the final product. chimia.ch The robustness of the camphanate structure makes it a reliable scaffold for validating complex synthetic pathways and for the construction of intricate natural products.

Derivatization for Enhanced Chromatographic Performance

This compound is extensively used as a chiral derivatization reagent (CDR) to improve the chromatographic separation of enantiomers. nih.govfishersci.fi The derivatization of a racemic mixture of analytes (e.g., alcohols, amines) with this compound converts the enantiomers into diastereomers. scirp.org These diastereomeric derivatives have distinct interactions with both chiral and achiral stationary phases in chromatography, leading to significantly enhanced separation. nih.gov

This technique is a simple, fast, and cost-effective method for resolving racemic drugs and their metabolites in biological samples for pharmacokinetic and drug metabolism studies. nih.gov The resulting camphanate derivatives are generally stable, often crystalline with high melting points, and exhibit improved chromatographic properties, including better peak shape and retention. orgsyn.orgnih.gov This approach is applicable across various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). nih.govscirp.orgresearchgate.net

Research has shown that derivatization with camphanic acid chloride can lead to superior resolution compared to other chiral derivatizing agents. For example, in the HPLC separation of racemic Mexiletine, derivatization with camphanic chloride resulted in a significantly higher resolution value than derivatization with (S)-TFPC.

Table 1: HPLC Separation of (R,S)-Mexiletine Diastereomers

| Chiral Derivatizing Reagent (CDR) | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rₛ) |

|---|---|---|---|

| Camphanic Chloride | 7.41 | 1.32 | 4.82 |

| (S)-TFPC | 4.50 | 1.22 | 3.59 |

Data sourced from a study on the HPLC separation of drug diastereomers.

This derivatization strategy is also crucial for determining the absolute configuration of chiral molecules. The rigid camphor-derived moiety in the derivative facilitates crystallization, and the resulting single crystal can be analyzed by X-ray diffraction to unambiguously assign the stereochemistry of the original analyte. tcichemicals.com

Advanced Analytical and Spectroscopic Characterization Methods

Chromatographic Techniques for Stereoisomer Analysis

The conversion of enantiomers into diastereomers using (+)-camphanic acid chloride enables their separation by various chromatographic methods. This indirect approach is a cornerstone of chiral analysis, leveraging the different physical properties of diastereomers to achieve resolution on achiral stationary phases. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) with Chiral and Achiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of diastereomers formed from this compound. The derivatization enhances stereoisomeric separation on both conventional (achiral) and chiral stationary phases. tandfonline.comnih.gov

On achiral columns, the method relies on the different properties of the diastereomers to achieve separation. A notable example is the enantioseparation of (R,S)-mexiletine. After derivatization with (1S)-(−)-camphanic chloride, the resulting diastereomers were successfully resolved using reversed-phase HPLC. akjournals.com The study highlighted that camphanic chloride was a superior chiral derivatizing reagent compared to (S)-TFPC, achieving a higher resolution (Rs) and separation factor (α). akjournals.com The derivatization creates stable products that are easily separable, facilitating analysis and even small-scale preparative separation to recover the native enantiomers after hydrolysis. akjournals.comresearchgate.net

Table 1: HPLC Separation Parameters for (R,S)-Mexiletine Diastereomers

| Chiral Derivatizing Reagent | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| (1S)-(−)-Camphanic chloride | 7.41 | 1.32 | 4.82 |

| (S)-TFPC | 4.50 | 1.22 | 3.59 |

Data sourced from a comparative study on the enantioseparation of (R,S)-mexiletine. akjournals.com

The use of (+)-camphanic acid derivatives has been shown to significantly improve separation efficiency, which is crucial for applications in drug metabolism and pharmacokinetic studies. tandfonline.com

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations, valued for its high efficiency, shorter analysis times, and reduced environmental impact compared to LC. chromatographyonline.com The technique is particularly effective for the analysis of stereoisomers and is sometimes referred to as UltraPerformance Convergence Chromatography (UPC²). nih.gov

While SFC paired with chiral stationary phases is often considered the gold standard for resolving enantiomers, derivatization can be essential for separating polar stereoisomers that are otherwise challenging to resolve. researchgate.net The use of this compound to form less polar, more stable diastereomeric derivatives enhances their amenability to SFC analysis. This approach combines the benefits of derivatization with the high resolving power of SFC on chiral columns, proving to be a robust strategy for complex stereoisomeric mixtures found in biological samples. tandfonline.comnih.govresearchgate.net

Gas Chromatography (GC) for Diastereomeric Analysis

Gas Chromatography (GC) is another effective technique for the analysis of diastereomers, provided they are volatile and thermally stable. Derivatization with this compound converts non-volatile chiral alcohols and amines into more volatile esters and amides suitable for GC analysis. akjournals.com

A key application is the identification of stereoisomers of borneol. In one study, four stereoisomers of borneol were treated with (1S)-(−)-camphanic chloride. The resulting diastereomeric derivatives were successfully analyzed and separated by gas chromatography, allowing for the clear identification of the original borneol isomers. researchgate.net This method proved useful for distinguishing between "synthetic" and "semi-synthetic" borneol based on their isomeric composition. researchgate.net The use of GC in conjunction with mass spectrometry (GC-MS) after derivatization is also a common strategy for analyzing stereoisomers in various biological fluids. researchgate.net

Mass Spectrometry-Based Chiral Analysis

Mass spectrometry (MS) is a highly sensitive and specific analytical tool that, when coupled with chiral derivatization, becomes a powerful method for chiral analysis. polyu.edu.hk Since enantiomers have identical mass spectra, derivatization with an agent like this compound is necessary to create diastereomers that can be differentiated by MS techniques. polyu.edu.hk

Tandem Mass Spectrometry (MS/MS) for Enantiomer Identification and Quantitation

Tandem mass spectrometry (MS/MS) is widely used for the sensitive detection and quantitation of enantiomers after their conversion to diastereomers with camphanic acid chloride. nih.govresearchgate.net This method involves selecting the precursor ions of the diastereomeric derivatives and subjecting them to fragmentation. The resulting product ions are then analyzed. polyu.edu.hk

The diastereomeric derivatives often exhibit different fragmentation patterns or yield different relative abundances of specific fragment ions upon collision-induced dissociation. nih.govresearchgate.net By monitoring these characteristic fragment ions, it is possible to identify and quantify each enantiomer in a mixture. nih.gov This approach offers a rapid and practical technique for the quality control of chiral drugs. nih.govresearchgate.net For instance, a method based on derivatization with (-)-camphanic acid chloride was developed for the highly sensitive detection and quantitation of levodropropizine (B346804) and its enantiomer. nih.gov

Collision-Induced Dissociation (CID) Studies of Diastereomeric Derivatives

Collision-Induced Dissociation (CID) is the process at the heart of MS/MS analysis for differentiating diastereomers. polyu.edu.hk When the diastereomeric ions formed from this compound derivatives are accelerated and collide with neutral gas molecules, they fragment in distinct ways. nih.govresearchgate.net

Studies have shown that the stability of the camphor (B46023) moiety within the derivatizing agent contributes to reproducible signals under CID conditions. The relative abundances of the fragment ions produced during CID can be used to quantify the diastereomers. nih.govresearchgate.net The degree of chiral recognition can be evaluated at various collision energies to optimize the differentiation. nih.govresearchgate.net For example, in the analysis of levodropropizine derivatives, the degree of isomer recognition was investigated at different collision energies and quantified. nih.govresearchgate.net This ability to generate distinct fragmentation patterns upon CID makes it a fundamental technique for the mass spectrometric analysis of chiral compounds derivatized with this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the stereochemical analysis of chiral molecules. When dealing with enantiomers, which are spectroscopically indistinguishable under achiral conditions, the use of a chiral derivatizing agent such as this compound is indispensable. The reaction of an enantiomeric or diastereomeric mixture with this compound yields diastereomeric esters. These newly formed diastereomers possess distinct physical and spectroscopic properties, which allows for their differentiation and characterization by NMR.

Analysis of Diastereotopic Protons (Δδ) for Configurational Assignments

A systematic analysis of these Δδ values for specific protons, particularly those close to the newly formed ester linkage (diastereotopic protons), can be empirically correlated to the absolute configuration (R or S) of the chiral center in the analyte. For instance, in the analysis of aryl-glycerol fragments, a concise method was established based on the chemical shift differences (Δδ) of the diastereotopic methylene (B1212753) protons at the C-3 position after acylation with camphanoyl chloride. researchgate.net The study demonstrated that in a DMSO-d6 solvent, specific ranges of Δδ values correspond to particular absolute configurations at the C-1 and C-2 positions. researchgate.net

Table 1: Configurational Assignment of Aryl-Glycerol Diastereomers using Δδ Values of H-3 Protons after Derivatization with Camphanoyl Chloride in DMSO-d6. researchgate.net

| Diastereomer | Absolute Configuration | Δδ (H-3a – H-3b) (ppm) |

| threo | 1R, 2R | < 0.15 |

| threo | 1S, 2S | > 0.20 |

| erythro | 1R, 2S | > 0.09 |

| erythro | 1S, 2R | < 0.05 |

This empirical rule was found to be invalid in CDCl3, highlighting the critical role of the solvent in these analyses. researchgate.net

This method relies on the assumption that the diastereomeric esters adopt a preferred conformation in solution, which is often influenced by steric and electronic interactions between the analyte and the camphanoyl group. nih.gov While powerful, this approach is empirical and requires careful comparison with reference compounds or complementary analytical techniques for unambiguous assignment. researchgate.netnih.gov

Two-Dimensional Total Correlation Spectroscopy (TOCSY) for Reactive Site Elucidation

Two-dimensional (2D) NMR techniques, such as Total Correlation Spectroscopy (TOCSY), are powerful tools for elucidating the covalent structure of molecules by identifying networks of spin-coupled protons. In the context of derivatization with this compound, TOCSY plays a crucial role in confirming the site of reaction, especially in polyfunctional molecules where multiple reactive groups (e.g., hydroxyl groups) are present.

The TOCSY experiment establishes correlations between all protons within a given spin system, even if they are not directly coupled to each other. When a molecule is derivatized with this compound, a new ester linkage is formed. This linkage typically interrupts the spin-coupling network. For example, in a polyol, the proton attached to the carbon bearing the newly formed camphanate ester will show TOCSY correlations to other protons within the analyte's structure, but the protons of the camphanoyl moiety will form a separate, independent spin system.

By analyzing the TOCSY spectrum, one can definitively identify which proton (and therefore which hydroxyl group) is acylated. The absence of TOCSY cross-peaks between the protons of the analyte and the protons of the camphanic acid moiety confirms the point of attachment. oxinst.com For instance, the complete assignment of all proton signals in diastereomeric esters using 2D methods like TOCSY is a prerequisite for the reliable application of the Δδ method for configurational assignment. tcichemicals.com In complex natural products, HSQC-TOCSY experiments, which correlate protons to their attached carbons and then trace the proton-proton couplings, can be instrumental in confirming the structure of the derivatized product. researchgate.net

NMR for Confirming Stereochemistry and Detecting Impurities

NMR spectroscopy is a primary method for confirming the stereochemistry and assessing the purity of diastereomeric esters derived from this compound. The formation of diastereomers allows for the direct visualization and quantification of the enantiomeric composition of the original analyte.

In a successful derivatization, the ¹H or ¹³C NMR spectrum will show two distinct sets of signals corresponding to the two diastereomers. The integration of non-overlapping signals for each diastereomer provides a direct measure of the diastereomeric ratio, which in turn reflects the enantiomeric excess (ee) of the starting material. fordham.edu For instance, the diastereomeric excess of a resolved alcohol was determined by ¹³C NMR after reaction with (-)-camphanic acid chloride, where the presence of a single diastereomer was indicated by a clean doublet for the geminal dimethyl group of the camphanate. uzh.ch

Furthermore, NMR is highly effective for detecting impurities. These can include:

Residual starting material: The presence of unreacted alcohol or amine can be identified by its characteristic signals in the NMR spectrum.

Reagent-derived impurities: Unreacted this compound or its hydrolysis product, (+)-camphanic acid, can be detected. For example, the absence of signals in the δ 3.2–3.5 ppm range in the ¹H NMR spectrum can confirm complete chlorination of the starting acid.

Diastereomeric impurities: In cases of kinetic resolution or incomplete separation, the signals of the minor diastereomer will be visible, allowing for the calculation of diastereomeric purity. fordham.edu

High-resolution NMR, often in combination with other techniques like HPLC, provides a robust quality control tool to ensure the stereochemical integrity and purity of compounds derivatized with this compound.

Chiroptical Spectroscopies

Chiroptical spectroscopies, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, provide invaluable information on the three-dimensional structure and absolute configuration of chiral compounds. For molecules derivatized with this compound, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly powerful techniques.

Vibrational Circular Dichroism (VCD) in Conformational and Configurational Studies

Vibrational Circular Dichroism (VCD) measures the difference in absorption of left and right circularly polarized infrared light during vibrational transitions. VCD is exceptionally sensitive to the stereochemical environment of a molecule, making it a potent tool for determining the absolute configuration and solution-state conformation of chiral molecules, including derivatives of this compound. nih.govrsc.org

The application of VCD in stereochemical analysis typically involves a synergistic approach between experimental measurements and quantum chemical calculations. nih.govresearchgate.net The experimental VCD spectrum of the camphanate ester is recorded, and theoretical VCD spectra for possible stereoisomers and their low-energy conformers are calculated using methods like Density Functional Theory (DFT). nih.govresearchgate.net The absolute configuration is then assigned by identifying the calculated spectrum that best matches the experimental one. nih.gov

A study on (-)-(1S,3R)-camphanic acid and its chloride derivative highlighted the utility of VCD. nih.gov While DFT calculations accurately predicted the VCD spectra for the acid in both monomeric and dimeric forms, discrepancies were found for the acid chloride, suggesting that VCD can reveal subtle conformational details and intermolecular interactions that may not be perfectly captured by theoretical models alone. nih.govresearchgate.net The rich information content of VCD spectra, with numerous bands across the mid-infrared region, provides a detailed fingerprint of the molecule's three-dimensional structure. nih.govnih.gov

Table 2: Key Aspects of VCD in the Analysis of Camphanic Acid Derivatives

| Feature | Description | Reference(s) |

| Methodology | Comparison of experimental VCD spectra with DFT-calculated spectra for different possible stereoisomers and their conformers. | nih.govresearchgate.net |

| Information Obtained | Determination of absolute configuration and predominant solution-state conformation. | nih.gov |

| Sensitivity | Highly sensitive to the entire 3D structure, including subtle conformational changes and intermolecular interactions like hydrogen bonding. | nih.govnih.gov |

| Application to Derivatives | VCD of the camphanate ester provides a stereochemical fingerprint that can be used to deduce the absolute configuration of the parent alcohol or amine. | rsc.org |

| Advantage over ECD | VCD spectra typically contain more resolved bands than ECD spectra, offering a richer source of stereochemical information, which can be crucial for distinguishing diastereomers. | researchgate.net |

Electronic Circular Dichroism (ECD) for Stereochemistry Assignment

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light, arising from electronic transitions within a molecule. ull.es ECD is a widely used non-empirical method for assigning the absolute configuration of chiral compounds containing chromophores. ull.esnih.gov The camphanoyl group itself contains a lactone chromophore, and when attached to an analyte that also possesses a chromophore, their electronic transitions can couple.

This coupling can give rise to characteristic ECD signals, known as Cotton effects. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the chromophores and thus to the absolute stereochemistry of the molecule. ird.fr The "exciton chirality method" is a powerful application of ECD where the interaction between two or more chromophores leads to split Cotton effects of opposite sign. The sign of the first Cotton effect can be directly correlated to the chirality (helicity) of the interacting chromophores, allowing for an unambiguous assignment of absolute configuration. ull.es

In practice, the absolute configuration of a this compound derivative can be determined by comparing its experimental ECD spectrum with that predicted by time-dependent density functional theory (TD-DFT) calculations for the likely stereoisomers. nih.govresearchgate.net This computational approach has become a reliable tool for the stereochemical elucidation of complex natural products. nih.gov For example, when X-ray crystallography fails to produce suitable crystals of camphanate derivatives, ECD, in combination with NMR data, serves as a powerful alternative for confirming the absolute configuration of stereogenic centers. ird.fr

X-ray Crystallography for Absolute Configuration Determination

The definitive and unambiguous assignment of the absolute configuration of a chiral molecule is a critical step in many areas of chemical and pharmaceutical research. While various spectroscopic methods exist, single-crystal X-ray crystallography stands as a powerful and conclusive technique. The derivatization of a chiral analyte with a chiral reagent of a known absolute configuration to form diastereomers is a well-established strategy to facilitate this process. This compound has emerged as a highly effective chiral derivatizing agent for this purpose, particularly for chiral alcohols and amines.

The principle of this method relies on the covalent coupling of the chiral molecule of unknown stereochemistry with this compound, which possesses a well-defined (1S,4R) absolute configuration. This reaction generates a pair of diastereomers, which, unlike enantiomers, have different physical properties, including their crystallization behavior. The rigid and bulky bicyclic structure of the camphanoyl moiety not only introduces a known stereochemical reference but also frequently induces crystallinity in the resulting derivatives, which might otherwise be oils or difficult-to-crystallize solids.

Once a suitable single crystal of one of the diastereomers is obtained, its structure can be determined by X-ray diffraction. Since the absolute configuration of the (+)-camphanic acid portion of the molecule is known, the relative configuration of the entire diastereomer can be established. This, in turn, allows for the unequivocal assignment of the absolute configuration of the original chiral analyte. The presence of the camphor-derived group provides a rigid framework, which helps in creating a well-resolved crystal lattice, essential for high-quality diffraction data.

This method has been successfully applied to a wide array of chiral molecules. For instance, it was instrumental in determining the absolute stereochemistry of bicyclo[3.2.0]hept-3-en-6-endo-ols. researchgate.net After reduction of the corresponding ketones, the resulting racemic alcohols were reacted with (-)-(1S,4R)-camphanic acid chloride. The resulting diastereomeric esters were separable by chromatography, and single-crystal X-ray analysis of the pure diastereomers allowed for the definitive assignment of the absolute configurations of the enantiomeric alcohols. researchgate.net Similarly, the absolute configuration of various helicen-1-ols has been determined using this technique. acs.org The derivatization to form (1S)-camphanate esters not only enabled the resolution of the enantiomers but also provided crystals suitable for X-ray analysis, leading to a deeper understanding of their conformational preferences. acs.org

In another notable application, the absolute configuration of the anti-cancer drug 5-fluorouracil's catabolite, (2R)-3-amino-2-fluoropropanoic acid, was confirmed through X-ray structural analysis of its amide derivative with (-)-camphanic acid. beilstein-journals.org The known (1S,4R)-stereochemistry of the camphanic acid moiety served as the internal reference to establish the absolute stereochemistry of the fluorinated amino acid. beilstein-journals.org

The utility of this approach is further exemplified in the structural elucidation of complex natural products and synthetic intermediates. For example, the absolute stereochemistry of an α-ketoenone was determined crystallographically from its derivative with (1S)-(-)-camphanic acid chloride. nih.gov The ester crystallized in a chiral space group (P2₁), and the resulting ORTEP diagram clearly showed the relative arrangement of the two chiral parts, thus fixing the absolute configuration of the new stereocenter. nih.gov

The table below presents crystallographic data for a representative diastereomeric ester formed from a chiral alcohol and camphanic acid, illustrating the type of information obtained from such an analysis.

| Parameter | Value | Significance |

|---|---|---|

| Chemical Formula | C₂₃H₃₂O₆ | Indicates the elemental composition of the crystallized molecule. |

| Formula Weight | 404.5 g/mol | The molar mass of the diastereomeric ester. |

| Crystal System | Orthorhombic | Defines the geometry of the crystal's unit cell. The space group provides information about the symmetry elements present in the crystal. A chiral space group (like P2₁2₁2₁) confirms the enantiopurity of the crystallized sample. |

| Space Group | P2₁2₁2₁ | |

| Unit Cell Dimensions | a = 6.422(1) Å, b = 21.004(4) Å, c = 9.275(2) Å | The lengths of the edges of the unit cell. |

| Volume | 1251.1(7) ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Reference | Click to see | Source of the crystallographic data. |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Applications in Conformational Analysis of Camphanic Acid Systems

Density Functional Theory (DFT) has proven to be an invaluable tool for analyzing the conformational landscapes of camphanic acid and its derivatives. By calculating the energies of different spatial arrangements of the atoms, DFT can predict the most stable conformers and their relative populations.

Monomer and Dimer Conformer Analysis

Studies on (-)-camphanic acid in solution have utilized DFT calculations to understand its conformational preferences. nih.gov In dilute solutions of deuterated chloroform (B151607), the monomeric form of camphanic acid is prevalent. nih.govresearchgate.net DFT calculations, specifically using the B3PW91 functional and a cc-pVTZ basis set, have identified three main conformers for the monomer. nih.gov The most stable of these conformers is characterized by an intramolecular hydrogen bond between the hydroxyl group and the lactone group. nih.gov This conformer is calculated to represent approximately 70% of the monomeric species at room temperature. nih.govresearchgate.net

As the concentration of the solution increases, dimerization through intermolecular hydrogen bonding becomes significant. nih.govresearchgate.net DFT calculations have also been employed to model the structures of these dimers, which are formed by the intermolecular hydrogen bonding of the carboxylic acid groups of two separate monomer units. nih.gov The stabilization of these dimer forms in more concentrated solutions has been corroborated by experimental data. nih.gov

It is important to note that while DFT calculations provide a good model for these systems, discrepancies can arise between theoretical predictions for a single molecule in a vacuum and experimental measurements in solution due to intermolecular interactions. researchgate.net The inclusion of solvent effects in the calculations can lead to improved agreement with experimental results. researchgate.net

Comparison of Theoretical and Experimental VCD Spectra

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.net The comparison of experimentally measured VCD spectra with those predicted by DFT calculations is a cornerstone of this application. researchgate.netpageplace.de

Interestingly, when similar experiments and DFT calculations were performed on (-)-camphanic acid chloride, the predicted populations of the conformers were found to be in disagreement with those deduced from the experimental spectra. nih.gov This highlights the sensitivity of these systems and the potential for subtle electronic or steric effects not perfectly captured by the computational model to influence conformational preferences.

Quantum Chemical Calculations on Reactivity and Bonding Characteristics

Quantum chemical calculations, particularly DFT, have been instrumental in understanding the reactivity and bonding characteristics of camphanic acid and its derivatives. These calculations provide insights into bond strengths and reaction energetics. researchgate.net

Studies comparing the stability of esters derived from (-)-camphanic acid with those from (-)-borneol (B1667373) have utilized quantum chemical calculations to explain experimental observations. researchgate.net It was found that esters of (-)-camphanic acid are less stable under chromatographic conditions. Quantum calculations revealed that the energy required for the cleavage of the ester bond in camphanic acid esters is approximately 15 kcal/mol less than that for borneol esters.

To quantify the strength of the C–O bond, the Intrinsic Bond Strength Index (IBSI) was calculated. researchgate.net The results showed that the IBSI for the alkyl C–O bond in (-)-borneol esters is higher than in (-)-camphanic acid esters, which is consistent with the experimental observation of the greater stability of borneol esters. researchgate.netgrafiati.comresearchgate.net These theoretical findings are valuable for guiding experimental design, such as selecting appropriate purification methods like recrystallization over column chromatography to avoid decomposition of less stable esters.

Furthermore, DFT analysis has been applied to understand the mechanism of reactions involving camphanic acid, such as the manganese-catalyzed γ-lactonization of unactivated C-H bonds. acs.orgtorvergata.itnih.govudg.edu These calculations support a rebound-type mechanism involving a highly reactive Mn(IV)-oxyl intermediate. acs.orgtorvergata.itnih.govudg.edu

Theoretical NMR Calculations (e.g., GIAO NMR) for Configurational Verification

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have become a reliable tool for verifying the stereochemistry of organic molecules. rsc.orgresearchgate.netbenthamopen.com This approach is especially useful for the configurational assignment of diastereomeric derivatives. rsc.org

Camphanoyl chloride is frequently used as a chiral derivatizing agent to determine the enantiomeric purity and absolute configuration of chiral alcohols and amines. rsc.orgorgsyn.org The rigid bicyclic structure of the camphanoyl group often leads to distinct differences in the NMR spectra of the resulting diastereomers. rsc.org

In one study, the absolute configurations of aryl-glycerol fragments were determined by derivatization with camphanoyl chloride. rsc.org The chemical shift differences of the methylene (B1212753) protons in the ¹H NMR spectra of the resulting mono-camphanoyl esters were found to be characteristic of the absolute configuration. rsc.org To validate this empirical method, theoretical ¹H NMR calculations were performed using the GIAO method. rsc.orgrsc.org The calculated chemical shifts showed excellent correlation with the experimental data (R² ≥ 0.995), and the calculated differences in chemical shifts between the diastereotopic methylene protons matched the observed trends, thus verifying the reliability of the method through quantum chemical calculations. rsc.orgrsc.org

The GIAO method allows for the computation of chemical shifts with good accuracy at a moderate level of theory, making it a practical tool for chemists. researchgate.netnih.gov

Modeling of Chiral Clusters and Proton Transfer Dynamics

The study of molecular clusters provides insight into intermolecular interactions and their influence on the properties of the constituent molecules. Theoretical modeling has been applied to investigate chiral clusters of molecules and the dynamics of proton transfer within them. acs.orgresearchgate.net

While specific studies focusing solely on chiral clusters of (+)-camphanic acid chloride were not prevalent in the searched literature, research on related systems like diaziridine clusters and camphoric acid provides a framework for how such investigations could be approached. acs.orgresearchgate.net Theoretical calculations on chiral clusters of diaziridines have explored the energetics of different cluster configurations and the barriers for proton transfer, which is relevant to understanding potential racemization pathways. acs.org Multi-scale modeling approaches, combining quantum chemistry with optical simulations, have been used to study the chiroptical response of molecular clusters. researchgate.net

The dynamics of proton transfer, a fundamental process in chemistry and biology, have been studied extensively using computational methods. nih.govnih.govfrontiersin.org Car-Parrinello molecular dynamics simulations, for instance, have been used to follow the protonation of a base by an acid in aqueous solution on a femtosecond timescale. nih.gov Such studies provide detailed mechanistic insights into how proton transfer is coupled to the dynamics of the surrounding solvent molecules. nih.gov

In the context of camphanic acid, which possesses a carboxylic acid group, understanding proton transfer is crucial, especially in its dimerization and its interactions in protic environments. nih.govresearchgate.net While not explicitly detailing proton transfer dynamics in camphanic acid clusters, the available research on other systems demonstrates the capability of computational chemistry to model these complex processes. frontiersin.org

Advanced Research Applications and Methodological Innovations

Application in Metabolomics and Pharmacokinetic Studies (Methodological Focus on Stereoisomer Differentiation)

The quantification of individual stereoisomers in biological matrices is fundamental to drug metabolism and pharmacokinetic (DMPK) studies, as enantiomers of a drug can exhibit different physiological effects. researchgate.net (+)-Camphanic acid chloride has proven to be a powerful reagent in this domain for the stereoisomeric resolution of drugs and their metabolites. nih.govsci-hub.se

The primary methodological approach involves the derivatization of chiral analytes containing hydroxyl or amino groups with this compound. nih.gov This reaction converts a pair of enantiomers into a pair of diastereomers. These resulting diastereomeric derivatives, such as esters or amides, possess distinct physicochemical properties, which allows for their separation using standard, achiral chromatographic techniques. researchgate.netnih.gov A key advantage of this method is its simplicity, speed, and cost-effectiveness for separating racemic drugs and their metabolites in complex biological samples like plasma. nih.gov

Research has demonstrated that the formation of camphanate diastereomers significantly enhances stereoisomeric separation on both traditional and chiral stationary phases. nih.gov The introduction of the rigid camphanate moiety, which contains two additional chiral centers, amplifies the stereochemical differences between the original enantiomers, leading to improved chromatographic resolution. nih.gov For instance, studies on racemic drugs in human plasma have successfully utilized this compound to separate and analyze stereoisomeric metabolites, enabling a clearer understanding of the pharmacokinetic profiles of individual enantiomers. researchgate.net

Derivatization for Enhanced Analytical Detectability (e.g., UV, Fluorescence, MS Ionization)

Beyond enabling chiral separation, derivatization with this compound serves to enhance the detectability of analytes by various analytical instruments. This is particularly valuable for compounds that lack a strong chromophore, fluorophore, or efficient ionization properties.

UV Detection: The camphanoyl moiety itself acts as a chromophore, improving the ultraviolet (UV) absorbance of the analyte. scirp.org This modification allows for the sensitive detection of the resulting diastereomers using High-Performance Liquid Chromatography with UV detectors (HPLC-UV), a common setup in many analytical laboratories. scirp.orggreyhoundchrom.com

Fluorescence Detection: While this compound itself is not a fluorogenic tag, the process of derivatization is a key strategy for enhancing fluorescence. Chiral derivatizing agents that do contain a fluorophore, such as (+)-1-(9-fluorenylethyl) chloroformate (FLEC), are used to introduce fluorescent properties to amino acids and amines, allowing for their detection at very low concentrations. greyhoundchrom.comnih.gov The principle remains the same: converting the analyte into a derivative with superior detection characteristics.

Mass Spectrometry (MS) Ionization: Derivatization is a frequently used technique to solve problems associated with low ionization efficiency in mass spectrometry. researchgate.net The formation of stable camphanate derivatives can improve the ionization of the target analyte, leading to enhanced signal intensity and sensitivity in LC-MS/MS analysis. researchgate.netbeilstein-journals.org For example, a tandem mass spectrometry method was developed for the sensitive detection of levodropropizine (B346804) and its enantiomer after derivatization with camphanic acid chloride. beilstein-journals.orgamericanpharmaceuticalreview.com The diastereomeric products were quantified based on the relative abundances of their fragment ions, demonstrating the utility of this approach for quantitative bioanalysis. beilstein-journals.orgamericanpharmaceuticalreview.com This derivatization can also help overcome issues like poor chromatographic retention and peak shape for certain analytes. researchgate.net

Comparative Performance Studies with Other Chiral Derivatizing Reagents

The efficacy of this compound as a chiral derivatizing agent (CDA) is often evaluated by comparing its performance against other common reagents. These studies provide valuable insights for method development, allowing chemists to select the optimal reagent for a specific separation challenge. Commonly used reagents for comparison include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), and menthyl chloroformate. scirp.orgbeilstein-journals.orgmdpi.com

In one study, this compound was compared with (S)-(-)-(N)-trifluoroacetyl-prolyl chloride for the HPLC separation of mexiletine (B70256) enantiomers, demonstrating its effectiveness. mdpi.com Another investigation involving the resolution of racemic lamivudine, an antiviral drug, compared (−)-camphanic acid chloride with (+)-menthyl chloroformate as resolving agents. nih.govbeilstein-journals.orgbeilstein-journals.org

A notable comparative study examined the epimerization of isoborneol-camphanic ester and isoborneol-MTPA esters. It was observed that a partial epimerization from the isoborneol-camphanic ester to the borneol-camphanic ester occurred, a phenomenon that was not seen with the corresponding MTPA esters under the same conditions. researchgate.net This highlights a potential reactivity difference that can be critical depending on the analyte and reaction conditions.

The choice of derivatizing agent can significantly impact chromatographic resolution. For example, in the separation of mexiletine diastereomers, derivatization with camphanic chloride resulted in a resolution value (Rs) of 4.82, which was superior to that achieved with another chiral reagent under the tested conditions.

Table 1: Comparative HPLC Separation of (R,S)-Mexiletine Diastereomers

| Chiral Derivatizing Reagent | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |

| Camphanic Chloride | 7.41 | 1.32 | 4.82 |

| (S)-TFPC | 4.50 | 1.22 | 3.59 |

Data sourced from a comparative study on mexiletine enantioseparation.

These comparative studies underscore that while this compound is a powerful and versatile reagent, the optimal choice depends on the specific chemical nature of the analyte and the analytical goals. nih.govscirp.org

Development of Novel Reactions and Synthetic Pathways Utilizing this compound

Beyond its role in analytical separations, this compound is a valuable tool in asymmetric synthesis, where it is used as a chiral auxiliary to control the stereochemical outcome of reactions or as a resolving agent to isolate pure enantiomers from racemic mixtures. orgsyn.org

Its application has been crucial in the synthesis of complex, biologically active molecules. For example, it has been employed in the chemical resolution of racemic mixtures to produce enantiomerically pure nucleoside analogues with potential antiviral activity. nih.govbeilstein-journals.org In the development of novel anti-HIV agents, camphanic chloride was used for the esterification of intermediates, facilitating the synthesis of the target compounds. researchgate.net

More recent research has explored the use of the camphoric acid backbone, from which camphanic acid chloride is derived, to develop novel chiral ligands for asymmetric catalysis. unibo.itunibo.it For instance, new chiral N-heterocyclic carbene (NHC) precursors have been synthesized starting from camphoric acid. unibo.itunibo.it These ligands can then be incorporated into metal complexes, such as palladium(II), to create new catalysts for enantioselective transformations. unibo.it Similarly, it has been used in the chiral resolution step during the synthesis of novel atropisomeric biphenyl (B1667301) diol organocatalysts, which are effective in reactions like the oxo-Diels–Alder reaction. beilstein-journals.org

While often used to separate enantiomers, the reaction with this compound can be a key step in a larger synthetic strategy, enabling the production of enantiopure building blocks for further elaboration into complex target molecules.

Integration with Modern Chiral Separation Technologies

The utility of this compound is greatly amplified when integrated with modern chiral separation technologies. The derivatization step is often a prerequisite for successful analysis by these advanced techniques.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems, which use smaller particle size columns to achieve higher resolution and faster analysis times than traditional HPLC, are well-suited for separating the diastereomers formed from camphanic chloride derivatization. researchgate.net A method for determining urea (B33335) in human epithelial lining fluid employed derivatization with camphanic chloride to improve chromatographic retention and separation, followed by analysis using UHPLC coupled to tandem mass spectrometry. researchgate.netresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, offering high efficiency and speed. americanpharmaceuticalreview.com While SFC with chiral stationary phases is a primary method for enantiomer resolution, derivatization with an achiral reagent like this compound can be used to enhance the separation of diastereomers on an achiral SFC column. nih.govresearchgate.net Furthermore, for particularly challenging separations of polar stereoisomers where chiral SFC alone may be inadequate, a combination of derivatization followed by separation on a chiral SFC column can significantly improve resolution. researchgate.netresearchgate.net This combination of derivatization and advanced chromatography confirms this compound's role as a powerful tool for drug metabolism and pharmacokinetic applications. nih.gov

Mass Spectrometry (MS): The coupling of chromatographic systems with mass spectrometry is the gold standard for sensitive and selective bioanalysis. As mentioned previously, derivatization with this compound can improve the MS response of analytes. The integration of UHPLC-MS/MS or SFC-MS with this derivatization strategy provides highly robust and sensitive methods for the quantification of stereoisomers in complex biological matrices. researchgate.netbeilstein-journals.org

Q & A

Q. What are the typical applications of (+)-camphanic acid chloride in enantioselective synthesis?

this compound is widely used as a chiral derivatizing agent to resolve racemic mixtures via diastereomer formation. For example, it reacts with alcohols or amines to form esters or amides with distinct physical properties (e.g., solubility, crystallinity), enabling separation by fractional crystallization or chromatography . In one study, diastereomeric esters of propargylic alcohol were separated with >99% diastereomeric excess (de) using toluene or dichloromethane/hexane solvent systems .

Q. How can reaction conditions be optimized for esterification using this compound?

Key parameters include:

- Temperature : Reactions are typically conducted at 0–25°C to minimize racemization .

- Base selection : Pyridine or triethylamine is used to scavenge HCl, enhancing reaction efficiency .

- Solvent polarity : Low-polarity solvents (e.g., dichloromethane) favor diastereomer crystallization . A protocol from Russian Journal of General Chemistry achieved 72% yield for ester formation by combining (−)-camphanic acid chloride with morpholine in anhydrous THF under N₂ .

Q. What analytical methods validate the enantiomeric purity of this compound derivatives?

- X-ray crystallography : Confirms absolute configuration and diastereomer ratios .

- Chiral HPLC : Separates enantiomers after hydrolysis of camphanate esters .

- NMR spectroscopy : Distinct splitting patterns in or NMR differentiate diastereomers .

Advanced Research Questions

Q. How does this compound contribute to stereochemical control in multi-step syntheses?

In the synthesis of anti-HIV agent DCK derivatives, this compound was used to introduce stereochemical complexity via Sharpless asymmetric dihydroxylation (AD) followed by esterification. The camphanoyl group directed regioselective functionalization and stabilized intermediates during cyclopropane ring formation . Similar strategies were applied in cryptophane derivatives to achieve C₃-symmetric chiral frameworks .

Q. What mechanistic insights explain the failure of this compound in certain resolution attempts?

A study on quaternary ammonium salt resolution found that steric hindrance or mismatched solubility profiles can prevent diastereomer separation. For example, attempts to resolve compound 10 using this compound failed due to insufficient differences in crystal lattice energies between diastereomers . Adjusting solvent polarity or using alternative chiral auxiliaries (e.g., tartaric acid derivatives) may resolve such issues .

Q. How can this compound be integrated into dynamic kinetic resolution (DKR) strategies?

In DKR, the reagent’s rapid esterification kinetics and high enantioselectivity enable simultaneous racemization and resolution. A case study demonstrated its use in synthesizing enantiopure cyclopropane alcohols, where the camphanate ester’s stability allowed isolation of a single diastereomer via crystallization .

Q. What are the limitations of this compound in mass spectrometry-based chiral analysis?

While effective for differentiating landiolol stereoisomers via distinct fragmentation patterns in MS/MS, the method requires careful control of derivatization conditions (e.g., reaction time, stoichiometry) to avoid partial racemization. Over-derivatization can obscure diagnostic ion ratios .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the efficacy of this compound in specific resolutions?

Discrepancies often arise from solvent-dependent crystallization behavior. For instance, one study achieved 35% yield of the M-(1S)-(+)-TBTQ diastereomer in toluene, while CH₂Cl₂/hexane favored the P-(1S)-(−)-isomer (32% yield) . Researchers must tailor solvent systems to target compounds’ solubility profiles.

Q. How can researchers address low yields in Sharpless AD-coupled syntheses using this compound?

Optimizing the AD step’s enantioselectivity is critical. In DCK synthesis, poor diastereomer ratios in early steps propagated to final products, reducing yields. Introducing bulky protecting groups or adjusting catalyst loading improved selectivity from 60% to >90% ee .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products